molecular formula C12H9BrN2O2 B12612443 Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate CAS No. 913719-90-1

Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate

Cat. No.: B12612443
CAS No.: 913719-90-1
M. Wt: 293.12 g/mol
InChI Key: HQOJQTZRYCXNPV-UHFFFAOYSA-N
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Description

Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is a chemical compound belonging to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes:

    Bromination: Reacting 2,2’-bipyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Esterification: Converting the resulting brominated bipyridine to its methyl ester using methanol and a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, especially when coordinated with metal ions.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Stille coupling to form more complex bipyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products include azido or thiol-substituted bipyridines.

    Oxidation: Oxidized bipyridine derivatives.

    Coupling: Extended bipyridine frameworks with various functional groups.

Scientific Research Applications

Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.

    Medicine: Explored for its potential in drug development, particularly in designing metal-based therapeutics.

    Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:

    Metal Ion Coordination: Forms stable complexes with transition metals, affecting their redox properties and catalytic activities.

    Electron Transfer: Facilitates electron transfer processes in catalytic cycles and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative.

    6-Bromo-2,2’-bipyridine: Lacks the ester group, making it less versatile in certain applications.

    Methyl 2,2’-bipyridine-4-carboxylate: Similar but without the bromine atom, affecting its reactivity.

Uniqueness

Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group. This combination allows for diverse reactivity and applications, particularly in forming metal complexes and participating in various chemical reactions.

Properties

CAS No.

913719-90-1

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

methyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-10(15-11(13)7-8)9-4-2-3-5-14-9/h2-7H,1H3

InChI Key

HQOJQTZRYCXNPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2

Origin of Product

United States

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